

# Application Notes and Protocols: Hydrogenation of Muconic Acid to Adipic Acid

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## Compound of Interest

Compound Name: *Muconic Acid*

Cat. No.: *B600596*

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## Introduction

The catalytic hydrogenation of **muconic acid** (MA) to adipic acid (AdA) represents a significant advancement in the sustainable production of this crucial industrial chemical. Adipic acid is a primary precursor for the synthesis of nylon-6,6, as well as being used in the production of polyurethanes, coatings, and plasticizers.[1][2] Traditionally derived from fossil fuels through processes that generate significant greenhouse gas emissions, the bio-based production of adipic acid from renewable resources offers a more environmentally benign alternative.[2][3] **Muconic acid**, accessible through the fermentation of biomass-derived sugars and lignin, can be efficiently converted to adipic acid via catalytic hydrogenation.[2][3][4]

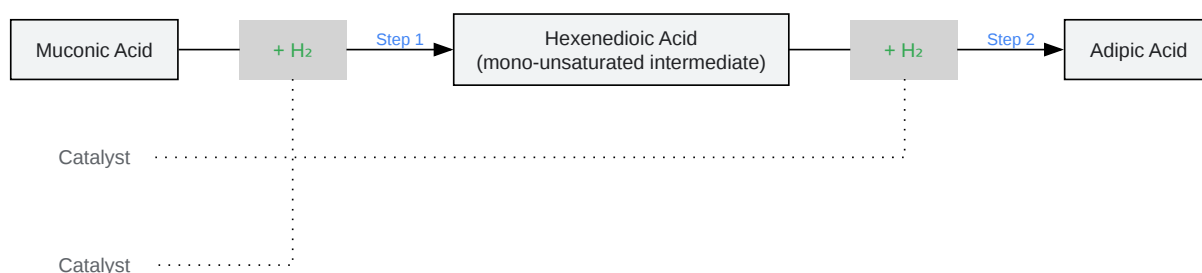
This document provides detailed application notes and experimental protocols for the hydrogenation of **muconic acid** to adipic acid, summarizing key quantitative data and outlining methodologies for successful implementation in a laboratory setting.

## Reaction Pathway and Mechanism

The hydrogenation of **muconic acid** to adipic acid is a sequential process that occurs in two main steps.[5][6] Initially, one of the carbon-carbon double bonds in **muconic acid** is hydrogenated to form a mono-unsaturated intermediate, hexenedioic acid. This intermediate is then further hydrogenated to yield the final product, adipic acid.[5][6][7] The reaction is typically

carried out in a slurry reactor using a heterogeneous catalyst, most commonly a platinum group metal (PGM) supported on carbon.[5][7][8]

The reaction mechanism can be described by a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, where both hydrogen and the **muconic acid** species adsorb onto the catalyst surface before the reaction occurs.[5][6][7] The process involves the dissociative adsorption of hydrogen on the metal catalyst.[5][7]



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Caption: Reaction pathway for the two-step hydrogenation of **muconic acid**.

## Data Presentation

The following tables summarize quantitative data from various studies on the hydrogenation of **muconic acid** to adipic acid, highlighting the performance of different catalysts under various reaction conditions.

Table 1: Performance of Platinum on Carbon (Pt/C) Catalysts

Catalyst	Substrate	Temp. (°C)	H <sub>2</sub> Pressure (bar)	Time (h)	Conversion (%)	AdA Yield (%)	Selectivity (%)	Reference
5% Pt/C	trans,trans-Muconic acid	50-70	4	2	100	100	100	<a href="#">[5]</a>
5% Pt/C	Sodium muconate	50-70	4	2	100	100	100	<a href="#">[9]</a>

Table 2: Performance of Palladium on Carbon (Pd/C) and Bimetallic Palladium Catalysts

Catalyst	Substrate	Temp. (°C)	H <sub>2</sub> Pressure (bar)	Time (h)	Conversion (%)	AdA Yield (%)	Reference
1% Pd/HHT	cis,cis-Sodium muconate	70	2	3	100	68	[3]
1% Pd <sub>8</sub> Ni <sub>2</sub> /HHT	cis,cis-Sodium muconate	70	2	3	100	80	[3]
1% Pd <sub>8</sub> Zn <sub>2</sub> /HHT	cis,cis-Sodium muconate	70	2	3	100	84	[3]
1% Pd/HHT	Muconic Acid	70	3	1	100	Not specified	[4]
1% Pd/HHT-O	Muconic Acid	70	3	< 1	100	~80 (at 2h)	[4]
1% Pd/HHT-P	Muconic Acid	70	3	< 1	100	~84 (at 2h)	[4]
Pd-Au/HHT	Muconic Acid	Not specified	Not specified	3	100	Not specified	[8]
5% Pd/C	trans,trans-Muconic acid	70	1	1	100	100	[9]

HHT: High-Temperature Heat-Treated Carbon Nanofibers; HHT-O: Oxygen-functionalized HHT; HHT-P: Phosphorus-functionalized HHT

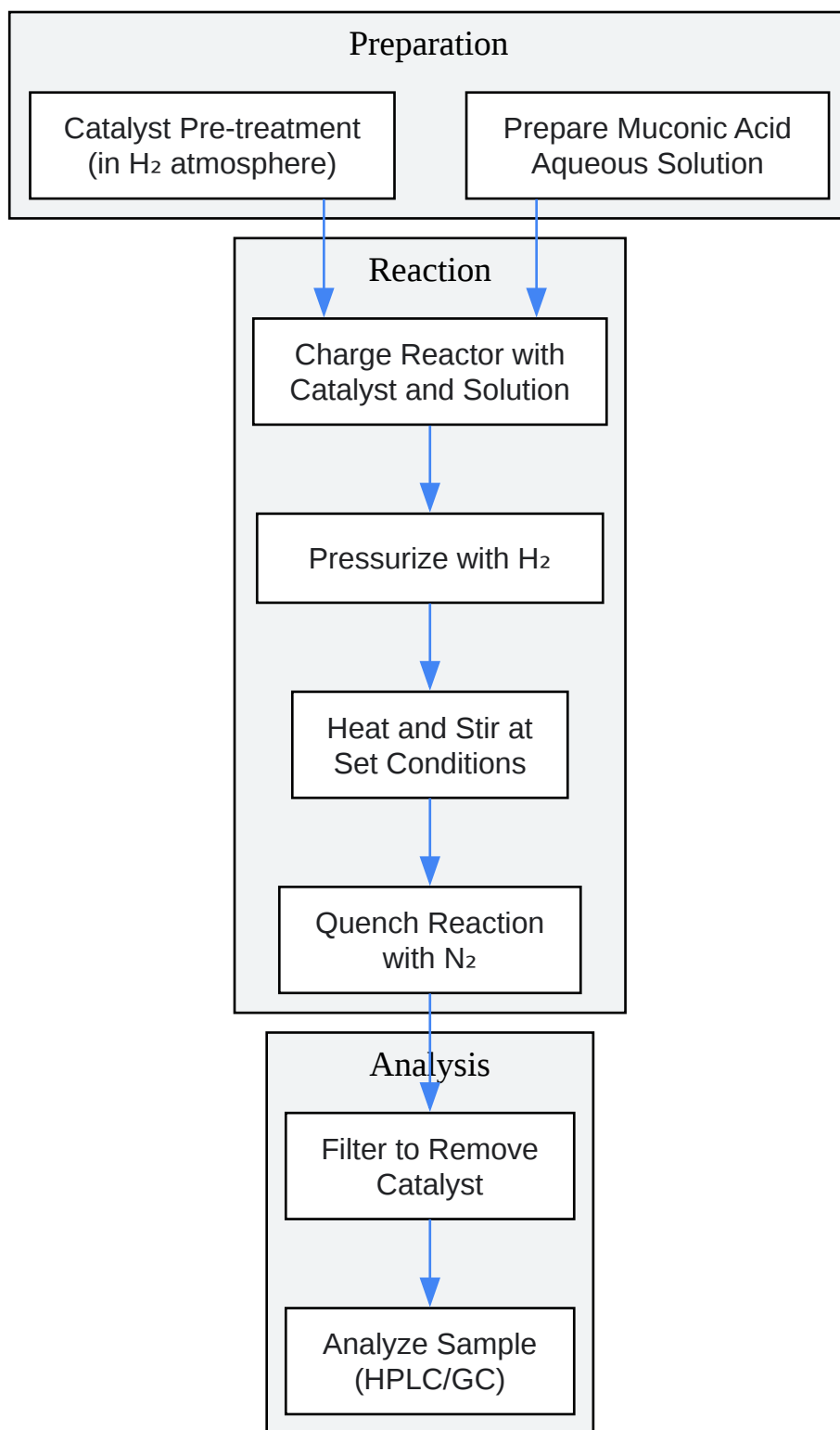
## Experimental Protocols

This section provides a detailed methodology for the catalytic hydrogenation of **muconic acid** in a laboratory setting.

## Materials and Equipment

- Reactants: cis,cis-**Muconic acid** or trans,trans-**Muconic acid** (or its sodium salt)
- Catalyst: 5% Platinum on activated carbon (Pt/C) or 5% Palladium on activated carbon (Pd/C)
- Solvent: Demineralized water
- Gases: High-purity hydrogen (H<sub>2</sub>), Nitrogen (N<sub>2</sub>)
- Equipment:
  - High-pressure batch reactor (autoclave) with magnetic stirring, temperature, and pressure control
  - Filtration system (e.g., syringe filters)
  - Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for product analysis.

## Experimental Workflow



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Caption: General experimental workflow for **muconic acid** hydrogenation.

## Detailed Protocol

### 1. Catalyst Pre-treatment:

- Weigh the desired amount of catalyst (e.g., 0.1 g of 5% Pt/C) and place it into the autoclave.
- Seal the reactor and purge with nitrogen.
- Introduce hydrogen gas to a pressure of approximately 6 bar.
- Heat the reactor to 200-260°C and maintain for 3 hours under a static hydrogen atmosphere.  
[\[5\]](#)[\[7\]](#)
- Cool the reactor to room temperature.

### 2. Reaction Setup:

- Prepare an aqueous solution of **muconic acid** (or its sodium salt) at the desired concentration (e.g., 0.07 M).[\[5\]](#)
- Carefully add the **muconic acid** solution (e.g., 10 mL) to the cooled reactor containing the pre-treated catalyst.[\[5\]](#)
- Seal the reactor and purge again with nitrogen to remove air.

### 3. Hydrogenation Reaction:

- Pressurize the reactor with hydrogen to the target pressure (e.g., 4 bar).[\[5\]](#)[\[7\]](#)
- Heat the reactor to the desired reaction temperature (e.g., 60-70°C) while stirring vigorously (e.g., 800-1400 rpm) to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[\[3\]](#)[\[5\]](#)
- Maintain these conditions for the desired reaction time (e.g., 1.5 - 3 hours).[\[3\]](#)[\[7\]](#) Samples can be taken at various time points to monitor the reaction progress.

### 4. Reaction Quenching and Sample Preparation:

- After the desired reaction time, stop the heating and stirring.

- Cool the reactor to room temperature.
- Carefully vent the hydrogen pressure and quench the reaction by purging the reactor with nitrogen.[5]
- Immediately filter the reaction mixture to remove the catalyst.[5]

#### 5. Product Analysis:

- The conversion of **muconic acid** and the yield of adipic acid can be determined by analyzing the filtered liquid sample using HPLC or GC.
- For GC analysis, derivatization of the products via Fischer esterification may be necessary. [5]

## Catalyst Recycling

The stability and reusability of the catalyst are crucial for the economic viability of this process. To test for recyclability, the catalyst can be recovered by filtration after the reaction, washed, and reused in subsequent reaction cycles under the same conditions.[3] The conversion and yield should be monitored over several cycles to assess any potential deactivation of the catalyst.[3]

## Conclusion

The hydrogenation of **muconic acid** to adipic acid is a promising route for the production of this valuable chemical from renewable resources. The use of heterogeneous catalysts, particularly supported platinum and palladium, allows for high conversion and selectivity under relatively mild conditions. The protocols and data presented here provide a solid foundation for researchers to further explore and optimize this important green chemical transformation.

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